molecular formula C4H10NO2P B14709990 2-Methoxy-3-methyl-1,3,2-oxazaphospholidine CAS No. 22550-74-9

2-Methoxy-3-methyl-1,3,2-oxazaphospholidine

Katalognummer: B14709990
CAS-Nummer: 22550-74-9
Molekulargewicht: 135.10 g/mol
InChI-Schlüssel: VXPCQBPBNULMBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-3-methyl-1,3,2-oxazaphospholidine is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms. It has the molecular formula C4H10NO2P and a molecular weight of 135.1015

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methyl-1,3,2-oxazaphospholidine typically involves the reaction of a suitable amine with a phosphorus-containing reagent. One common method is the reaction of methylthiophosphonic dichloride with an amine, such as (-)-ephedrine, to form the oxazaphospholidine ring . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, chromatographic techniques may be employed to separate and purify the desired isomers.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-3-methyl-1,3,2-oxazaphospholidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-3-methyl-1,3,2-oxazaphospholidine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Methoxy-3-methyl-1,3,2-oxazaphospholidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and chemical reactions. The exact pathways and targets can vary depending on the application and the specific derivatives used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxy-3-methyl-1,3,2-oxazaphospholidine is unique due to its specific arrangement of atoms and its ability to participate in a wide range of chemical reactions

Eigenschaften

CAS-Nummer

22550-74-9

Molekularformel

C4H10NO2P

Molekulargewicht

135.10 g/mol

IUPAC-Name

2-methoxy-3-methyl-1,3,2-oxazaphospholidine

InChI

InChI=1S/C4H10NO2P/c1-5-3-4-7-8(5)6-2/h3-4H2,1-2H3

InChI-Schlüssel

VXPCQBPBNULMBB-UHFFFAOYSA-N

Kanonische SMILES

CN1CCOP1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.